molecular formula C15H16BrN3O6S B2805523 ethyl 1-(3-bromophenyl)-4-[(dimethylsulfamoyl)oxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899759-87-6

ethyl 1-(3-bromophenyl)-4-[(dimethylsulfamoyl)oxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2805523
CAS No.: 899759-87-6
M. Wt: 446.27
InChI Key: ZIEZOMRQVNBQIJ-UHFFFAOYSA-N
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Description

Ethyl 1-(3-bromophenyl)-4-((N,N-dimethylsulfamoyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a synthetic organic compound that belongs to the class of pyridazine derivatives

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(3-bromophenyl)-4-[(dimethylsulfamoyl)oxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. The starting materials often include 3-bromophenyl derivatives and pyridazine precursors. The reaction conditions may involve:

    Reagents: Bromine, dimethylsulfamoyl chloride, ethyl ester derivatives.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Solvents: Organic solvents like dichloromethane or ethanol.

    Temperature: Controlled heating or cooling to optimize the reaction yield.

Industrial Production Methods

Industrial production may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include:

    Purification: Techniques like recrystallization or chromatography to purify the final product.

    Quality Control: Analytical methods such as HPLC or NMR to verify the compound’s purity and structure.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-bromophenyl)-4-((N,N-dimethylsulfamoyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetone, methanol, or water.

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of ethyl 1-(3-bromophenyl)-4-[(dimethylsulfamoyl)oxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate involves interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways: Inhibition or activation of biochemical pathways leading to the desired biological effect.

Comparison with Similar Compounds

Ethyl 1-(3-bromophenyl)-4-((N,N-dimethylsulfamoyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate can be compared with other pyridazine derivatives:

    Similar Compounds: Ethyl 1-(3-chlorophenyl)-4-((N,N-dimethylsulfamoyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate, Ethyl 1-(3-fluorophenyl)-4-((N,N-dimethylsulfamoyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate.

    Uniqueness: The presence of the bromine atom and the dimethylsulfamoyl group may confer unique chemical and biological properties.

Properties

IUPAC Name

ethyl 1-(3-bromophenyl)-4-(dimethylsulfamoyloxy)-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O6S/c1-4-24-15(21)14-12(25-26(22,23)18(2)3)9-13(20)19(17-14)11-7-5-6-10(16)8-11/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEZOMRQVNBQIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)N(C)C)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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